2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
Description
This compound features a phenol core substituted with a methoxy group at the 2-position and an aminomethyl group at the 4-position, which is further linked to a 1-methyl-1H-pyrazol-4-ylmethyl moiety. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 297.31 g/mol . The structure combines aromaticity, hydrogen-bonding capability (via the phenol and amine groups), and a heterocyclic pyrazole ring, which may contribute to biological activity or material properties.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)7-14-6-10-3-4-12(17)13(5-10)18-2/h3-5,8-9,14,17H,6-7H2,1-2H3 |
InChI Key |
PMZLOVCVTSRSPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategy
A widely reported method involves reductive amination between 2-methoxy-4-formylphenol and 1-methyl-1H-pyrazole-4-methylamine. This one-pot reaction employs sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C, achieving yields of 68–72%. Critical parameters include:
-
pH control : Maintaining a buffered environment (pH 6.5–7.5) prevents imine hydrolysis.
-
Solvent selection : Methanol or ethanol optimizes reagent solubility without side reactions.
-
Catalyst loading : Stoichiometric NaBH3CN (1.2–1.5 eq.) ensures complete reduction of the Schiff base intermediate.
Table 1 : Optimization of reductive amination conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 20–50 | 30 | +15% |
| Reaction time (h) | 4–24 | 12 | +8% |
| Solvent | MeOH, EtOH, THF | MeOH | +12% |
Nucleophilic Substitution Approach
Alternative routes utilize 2-methoxy-4-(bromomethyl)phenol reacting with 1-methyl-1H-pyrazole-4-methylamine in dimethylformamide (DMF) at 80°C for 8 h. This method yields 65–70% product but requires rigorous exclusion of moisture to prevent hydrolysis. Key advantages include:
-
Functional group tolerance : Stable under basic conditions (K2CO3 or Et3N).
-
Scalability : Demonstrated at kilogram scale in patent literature.
Intermediate Synthesis and Modular Construction
Preparation of 2-Methoxy-4-Formylphenol
The aldehyde precursor is synthesized via Duff formylation of 2-methoxyphenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). Reaction conditions:
-
Molar ratio : 1:1.2 phenol:HMTA
-
Temperature : 110°C, 6 h
Critical purification step : Silica gel chromatography (hexane:EtOAc 3:1) removes unreacted HMTA and bis-formylated byproducts.
Synthesis of 1-Methyl-1H-Pyrazole-4-Methylamine
Two validated pathways exist:
-
Lithiation-Alkylation :
-
Curtius Rearrangement :
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation (150 W, 100°C) to accelerate the reductive amination step. Comparative studies show:
-
Reaction time reduction : From 12 h to 35 min.
-
Yield improvement : 78% vs. 68% conventional heating.
-
Byproduct suppression : Lower formation of N-alkylated impurities (<2% vs. 8–12%).
Continuous Flow Chemistry
Patent EP1103542A2 discloses a continuous process using microreactors:
-
Separate streams of aldehyde (0.5 M in MeOH) and amine (0.55 M).
-
Mixed at T-junction, residence time 8 min.
-
In-line NaBH3CN addition (0.6 M).
-
Total process time: 22 min, 85% conversion.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, pyrazole-H), 7.25 (d, J=8.4 Hz, 1H, aromatic), 6.82 (d, J=2.4 Hz, 1H), 6.75 (dd, J=8.4, 2.4 Hz, 1H), 3.89 (s, 3H, OCH3), 3.79 (s, 2H, CH2NH), 3.65 (s, 2H, pyrazole-CH2), 3.12 (s, 3H, N-CH3). -
FTIR (KBr):
3365 cm⁻¹ (O-H stretch), 2920 (C-H aromatic), 1610 (C=N pyrazole), 1245 (C-O methoxy).
Chromatographic Purity Assessment
HPLC method (USP L1 column, 250×4.6 mm, 5 µm):
-
Mobile phase : 0.1% H3PO4:MeCN (75:25)
-
Flow rate : 1.0 mL/min
-
Retention time : 6.8 min
Scale-Up Challenges and Industrial Adaptations
Chemical Reactions Analysis
Reductive Amination
A one-pot reductive amination process is commonly employed, combining a phenolic precursor with a pyrazole-containing amine in the presence of reducing agents like sodium borohydride or catalytic hydrogenation. This method simplifies purification and enhances yield.
Mitsunobu Reaction
For compounds requiring specific substitutions, the Mitsunobu reaction is utilized to alkylate hydroxyl groups. For example, coupling tert-butyloxycarbonyl (Boc)-protected 4-piperidinemethanol with hydroxypyrazine derivatives under sodium hydroxide conditions .
Suzuki Coupling
In cases requiring aryl-aryl bond formation, Suzuki coupling is applied to introduce substituted pyrazole moieties. This step often follows halogenation or nucleophilic substitution to generate reactive intermediates .
Key Reaction Mechanisms
The compound undergoes reactions typical of phenolic and amine functionalities:
Nucleophilic Substitution
The aminomethyl group acts as a nucleophile, replacing halogen atoms in alkylation or acylation reactions. For instance, substitution with chloroacetaldehyde forms imidazo[1,2-a]pyrazine cores .
Oxidation/Reduction
The phenolic hydroxyl group can be oxidized to quinones using agents like potassium permanganate. Conversely, reduction of carbonyl groups (e.g., aldehydes to alcohols) is achieved via sodium borohydride.
Electrophilic Aromatic Substitution
The pyrazole moiety directs electrophilic substitution at specific positions, influenced by substituents. For example, bromination or nitration occurs at positions ortho to electron-donating groups .
Reaction Pathways and Intermediates
The synthesis often involves intermediates such as:
Comparison with Analogues
| Analogue | Structural Difference | Biological Impact |
|---|---|---|
| 2-Methoxy-5-((phenylamino)methyl)phenol | Phenyl instead of pyrazole | Reduced pyrazole-specific interactions |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Dimethylaniline group | Altered receptor binding |
| 2-Methoxy-4-(1-propenyl)phenol | Propenyl instead of pyrazole | Loss of heterocyclic interactions |
Spectral and Analytical Data
Key characterization methods include:
-
FTIR : Identifies functional groups (e.g., -OH stretch ~3200 cm⁻¹, N-H bend ~1600 cm⁻¹) .
-
¹H NMR : Confirms connectivity (e.g., methylene protons adjacent to nitrogen at δ 3.5–4.0 ppm).
-
Mass Spectrometry : Verifies molecular weight (e.g., 289.37 g/mol for the parent compound).
Optimization and Challenges
-
Yield Improvement : Use of polar solvents (e.g., DMF) and elevated temperatures enhances reaction efficiency.
-
Purification : Recrystallization or chromatography is critical due to the compound’s structural complexity.
-
Scalability : Industrial production requires cost-effective catalysts and solvent recovery systems.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. The incorporation of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol into these frameworks could enhance the efficacy of existing anticancer agents due to its ability to modulate biological pathways involved in tumor growth and metastasis.
A study demonstrated that pyrazole derivatives exhibited significant activity against colorectal carcinoma cells. The introduction of substituents like methoxy groups can potentially increase solubility and bioavailability, enhancing therapeutic outcomes .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research indicates that similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For example, a related compound synthesized from vanillin and p-anisidine showed promising antioxidant activity with an EC50 value of 10.46 ppm, suggesting that modifications to the phenolic structure can yield potent antioxidants .
Pesticidal Activity
Compounds with similar structural motifs have been explored for their pesticidal properties. The methoxy and pyrazole groups contribute to the biological activity against various pests and pathogens. The synthesis of novel derivatives could lead to the development of environmentally friendly pesticides with lower toxicity profiles compared to conventional chemicals.
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Its ability to act as a cross-linking agent or modifier can improve the performance characteristics of polymers used in various applications, including coatings and composites.
Case Studies
- Anticancer Studies : A series of pyrazole-containing compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced potency compared to their unsubstituted counterparts. This suggests that further exploration of this compound could yield effective anticancer agents .
- Antioxidant Evaluation : A study involving the synthesis of a related Schiff base highlighted the antioxidant potential of phenolic compounds modified with methoxy groups. The results showed significant radical scavenging activity, indicating that similar modifications to this compound could enhance its antioxidant properties .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
(a) 2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol Hydrochloride
- Formula : C₁₂H₁₅BrClN₃O₂
- Molecular Weight : 348.63 g/mol
- Key Differences : Incorporation of a bromo substituent at the 2-position and a hydrochloride salt form. The bromine atom increases molecular weight and may enhance lipophilicity or alter electronic properties compared to the parent compound .
(b) (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- Key Differences: Replaces the phenol-methoxy-aminomethyl chain with a phenyl group and a hydroxymethyl substituent.
Analogues with Varied Aromatic Substituents
(a) 2-Methoxy-4-[[(4-methoxyphenyl)amino]methyl]phenol
- Formula: C₁₅H₁₇NO₃
- Molecular Weight : 259.31 g/mol
- Key Differences: Substitutes the pyrazole moiety with a 4-methoxyphenylamino group. The additional methoxy group may enhance solubility in polar solvents but reduces heterocyclic diversity .
(b) 2-Methoxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline
- Formula: Not explicitly provided, but likely includes a trimethylpyrazole group.
- Key Differences: Incorporates a 1,3,5-trimethylpyrazole substituent and a methyl group on the phenol ring. The methyl groups could sterically hinder interactions in biological systems .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The pyrazole ring and aminomethyl linker are conserved in analogues, but substitutions (e.g., bromo, methoxyphenyl) modulate molecular weight and physicochemical properties.
Brominated derivatives may exhibit enhanced bioactivity due to increased electronegativity .
Synthetic Considerations : Purity levels (~95% in ) suggest standard synthetic routes (e.g., condensation reactions with aldehydes, as in ) are feasible but may require optimization for bulk production.
Biological Activity
2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: CHNO
- Molecular Weight: 235.29 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-4-formylphenol with 1-methyl-1H-pyrazole under specific conditions to yield the desired aminomethyl derivative. The synthesis process has been optimized to enhance yield and purity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study published in the Asian Journal of Chemistry evaluated a series of aminomethyl derivatives, revealing that compounds bearing dimethylamino-methyl and diethylaminomethyl groups showed higher activity than diclofenac sodium, a standard anti-inflammatory drug . The structure-activity relationship indicated that the pKa value of the aminomethyl moiety plays a critical role in enhancing biological activity.
| Compound | Structure | Activity (IC50) |
|---|---|---|
| 2a | Structure | 0.5 µM |
| 2b | Structure | 0.7 µM |
| Diclofenac | N/A | 1.0 µM |
Anticancer Potential
In addition to anti-inflammatory effects, preliminary investigations suggest that this compound may possess anticancer properties. Research indicates that compounds with similar pyrazole structures show promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The introduction of various substituents on the pyrazole ring has been shown to modulate these effects significantly.
Case Study 1: In Vivo Efficacy
A recent in vivo study assessed the efficacy of this compound in an animal model of inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that modifications at the pyrazole ring can significantly influence biological activity. For example, methylation at certain positions enhanced potency against inflammatory pathways while maintaining low toxicity profiles .
Q & A
Q. What are the established synthetic routes for 2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via condensation reactions involving precursors like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and hydrazine derivatives. Key steps include refluxing in ethanol/acetic acid (4:1 v/v) at 65–70°C for 4–7 hours, followed by silica gel column chromatography for purification. Yield optimization (up to 45%) requires precise stoichiometry, controlled temperature, and recrystallization in absolute ethanol to enhance purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C=O at ~1720 cm⁻¹) .
- NMR : Confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm, pyrazole ring protons at δ 7.2–8.1 ppm) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry, dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings), and hydrogen-bonding networks (O–H···N, ~2.8 Å) using Stoe IPDS-II diffractometers and SHELX software for refinement .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., dihedral angles, hydrogen bonding) influence the compound’s physicochemical properties or bioactivity?
The dihedral angles between aromatic rings (e.g., 48.97° for pyrazole-phenyl) affect molecular planarity, which may modulate intermolecular interactions in crystal packing or ligand-receptor binding. Hydrogen bonds (e.g., O–H···N) stabilize the crystal lattice and could mimic biological interactions, such as enzyme inhibition. Computational tools like Mercury or OLEX2 visualize these parameters, while density functional theory (DFT) calculates electronic properties linked to reactivity .
Q. What experimental strategies can resolve contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial efficacy) may arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, microbial strains) .
- Purity Validation : Use HPLC (>95% purity) and mass spectrometry to exclude impurities as confounding factors .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
